molecular formula C13H21N3O4 B15217588 N-(tert-Butoxycarbonyl)-1-ethyl-L-histidine CAS No. 777076-92-3

N-(tert-Butoxycarbonyl)-1-ethyl-L-histidine

Cat. No.: B15217588
CAS No.: 777076-92-3
M. Wt: 283.32 g/mol
InChI Key: MEUSPEIYKNZYOF-JTQLQIEISA-N
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Description

N-(tert-Butoxycarbonyl)-1-ethyl-L-histidine is a specialized, protected L-histidine derivative designed for advanced peptide synthesis and medicinal chemistry research. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the alpha-amino function, preventing unwanted side reactions during the stepwise construction of peptide chains . This protection is essential for achieving high yields and purity in complex peptide sequences. The compound's primary research value lies in its application in Solid-Phase Peptide Synthesis (SPPS), where it is fully compatible with Fmoc chemistry protocols and allows for the incorporation of a modified histidine residue into peptides . This building block is particularly valuable for synthesizing peptides with diverse modifications, including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling . The stability of the protecting group under various synthetic conditions enables researchers to explore the functional role of histidine in proteins, which is often involved in enzyme active sites and metal binding. As a key intermediate, it facilitates the study of protein structure and function, the development of novel therapeutic peptides, and the production of well-defined conjugates for biochemical assays. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

777076-92-3

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

(2S)-3-(1-ethylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H21N3O4/c1-5-16-7-9(14-8-16)6-10(11(17)18)15-12(19)20-13(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

MEUSPEIYKNZYOF-JTQLQIEISA-N

Isomeric SMILES

CCN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCN1C=C(N=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

N-(tert-Butoxycarbonyl)-1-ethyl-L-histidine (Boc-L-His) is a derivative of the amino acid histidine, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

Boc-L-His is characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the imidazole ring of histidine, which enhances its stability and solubility. The synthesis typically involves the protection of L-histidine with Boc in a controlled environment, often utilizing coupling agents to facilitate the formation of peptide bonds.

Synthesis Overview

  • Starting Materials : L-histidine and Boc anhydride.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
  • Purification : After the reaction, Boc-L-His is purified through recrystallization or chromatography.

Biological Activity

Boc-L-His exhibits several biological activities, primarily related to its role as a substrate for various enzymes and its interaction with transporters.

1. Antiproliferative Properties

Research indicates that Boc-L-His derivatives can inhibit the proliferation of cancer cell lines. A study demonstrated that compounds with lower molecular weights, including those derived from Boc-L-His, showed enhanced antiproliferative activity against various tumor cell lines compared to their heavier counterparts .

2. Interaction with Amino Acid Transporters

Boc-L-His has been evaluated for its ability to interact with L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across cell membranes, particularly in cancer cells. Compounds like Boc-L-His can enhance drug delivery into cells by acting as prodrugs that utilize LAT1 for uptake .

3. Enzyme Substrates

Boc-L-His has been studied as a substrate for various enzymes, including proteases. Its stability and reactivity make it suitable for applications in peptide synthesis and enzymatic assays.

Table 1: Summary of Biological Activities of Boc-L-His Derivatives

Activity TypeDescriptionReference
AntiproliferativeInhibitory effects on cancer cell lines
LAT1 TransportPotential for enhanced drug delivery
Enzymatic ReactionsSubstrate for proteolytic enzymes

Case Studies

  • Anticancer Activity : A study focused on the antiproliferative effects of various N-protected histidine derivatives, including Boc-L-His, showed significant inhibition against human cancer cell lines (HeLa and A549). The results indicated that modifications at the imidazole ring could enhance activity .
  • Transport Mechanism : Another investigation into LAT1 revealed that Boc-L-His could effectively compete with endogenous amino acids for transport across the blood-brain barrier, suggesting its potential utility in drug design aimed at targeting brain tumors .

Comparison with Similar Compounds

Key Properties:

Property Value Source
Molecular Formula C₁₁H₁₇N₃O₄
Molecular Weight 255.27 g/mol
CAS Number 17791-52-5
Physical State Solid
Stability Stable at -20°C (powder, 3 yrs)

The Boc group’s steric bulk and acid-labile nature make it ideal for orthogonal protection strategies in peptide chemistry. The ethyl modification on the histidine side chain may influence solubility, reactivity, or biological interactions compared to unmodified histidine derivatives .

Comparison with Similar Compounds

Boc-Protected Amino Acids

N-(tert-Butoxycarbonyl)-1-ethyl-L-histidine belongs to a broader class of Boc-protected amino acids. Below is a comparison with structurally analogous compounds:

Table 1: Boc-Protected Amino Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Source
N-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH) C₁₁H₂₁N₄O₄ 273.31 Peptide synthesis; basic side chain
N-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH) C₁₁H₂₂N₂O₄ 246.31 Enhanced solubility in organic solvents
N-(tert-Butoxycarbonyl)-L-histidine (Boc-His-OH) C₁₁H₁₇N₃O₄ 255.27 Imidazole side chain for metal binding

Key Observations :

  • Boc-Arg-OH and Boc-Lys-OH exhibit higher molecular weights due to their longer side chains (guanidino and amino groups, respectively) compared to Boc-His-OH .
  • Boc-His-OH ’s imidazole ring enables metal coordination, making it valuable in catalytic or metalloprotein synthesis, whereas Boc-Arg-OH and Boc-Lys-OH are preferred for electrostatic interactions .

Ethyl-Modified Histidine Derivatives

The ethyl group on the imidazole ring distinguishes this compound from other histidine derivatives.

Table 2: Histidine Derivatives with Side-Chain Modifications

Compound Name Molecular Formula Modification Site Key Properties Source
This compound C₁₁H₁₇N₃O₄ Imidazole (N1-ethyl) Enhanced lipophilicity
N-α-Boc-N-im-benzyloxymethyl-L-histidine (Boc-His(BOM)-OH) C₁₉H₂₅N₃O₅ Imidazole (benzyloxymethyl) Bulky protecting group; steric hindrance
1-(2,4-Dinitrophenyl)-N-methyl-L-histidine C₁₃H₁₃N₅O₆ Imidazole (dinitrophenyl) UV-active; used in spectrophotometry

Key Observations :

  • The dinitrophenyl group in 1-(2,4-dinitrophenyl)-His introduces chromophoric properties, unlike the non-UV-active Boc-1-ethyl-His .

Comparison with Non-Amino Acid Boc-Protected Compounds

Boc protection is also applied to non-amino acid compounds, such as carbamates and thioureas, for diverse synthetic purposes.

Table 3: Boc-Protected Non-Amino Acid Compounds

Compound Name Molecular Formula Key Features Applications Source
N-Methyl-N-phenylcarbamoylglycine ethyl ester C₁₂H₁₆N₂O₃ Carbamate-protected glycine derivative Polymer chemistry
Methoxycarbonyl-L-phenylalanine tert-butyl ester C₁₅H₂₁NO₄ Methoxycarbonyl vs. Boc protection Comparative stability studies
(2S)-N-(tert-Butoxycarbonyl)pyrrolidine-2-carboxaldehyde C₁₀H₁₇NO₃ Boc-protected aldehyde Asymmetric catalysis

Key Observations :

  • Methoxycarbonyl groups (e.g., in Methoxycarbonyl-L-phenylalanine) are less stable under acidic conditions compared to Boc groups, limiting their utility in multi-step syntheses .
  • Boc-protected aldehydes (e.g., pyrrolidine-2-carboxaldehyde) are critical intermediates in asymmetric catalysis, showcasing the versatility of Boc beyond amino acids .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific attention to Boc group signals (δ ~1.4 ppm for tert-butyl protons) and ethylated imidazole protons (δ ~3.0–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₃N₃O₄: 316.1632) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C 53.16%, H 7.33%, N 13.29%) .

How can researchers optimize reaction yields when introducing the ethyl group to the histidine imidazole ring?

Advanced Research Question
Ethylation efficiency depends on:

  • Base Selection : Strong bases (e.g., NaH) enhance deprotonation of the imidazole nitrogen but may require anhydrous conditions .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may necessitate post-reaction dialysis to remove traces .
  • Temperature Control : Reactions at 0–25°C minimize side reactions like over-alkylation.
    Contradictions in yield reports (~50–80%) may arise from residual moisture or competing reactions; inert atmosphere (N₂/Ar) and molecular sieves are recommended .

What are the stability challenges of this compound under varying storage conditions?

Advanced Research Question
The compound is hygroscopic and prone to Boc group cleavage in acidic/humid environments. Stability studies suggest:

  • Short-Term Storage : –20°C in desiccated, amber vials (stable for 6 months) .
  • Long-Term Stability : Decomposition occurs >12 months, generating CO₂ and tert-butyl alcohol. Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C .
    Contradictory data on shelf life (6 vs. 12 months) may relate to initial purity; HPLC monitoring is advised .

How should researchers resolve contradictions in spectral data for this compound derivatives?

Advanced Research Question
Discrepancies in NMR or MS data often stem from:

  • Tautomerism : The ethylated imidazole ring may exhibit keto-enol tautomerism, altering peak splitting patterns. 2D NMR (e.g., COSY, HSQC) can clarify .
  • Rotameric Forms : Boc group rotation creates conformational isomers, observable in NOESY spectra .
  • Impurity Identification : LC-MS/MS can detect byproducts like de-ethylated or Boc-cleaved derivatives .

What strategies mitigate solubility limitations of this compound in peptide synthesis?

Advanced Research Question
Low solubility in aqueous buffers (due to hydrophobic Boc/ethyl groups) can be addressed by:

  • Co-Solvent Systems : DMSO:water (1:4) or TFE:DMF mixtures .
  • Derivatization : Temporarily replacing Boc with Fmoc (fluorenylmethyloxycarbonyl) for improved aqueous compatibility .

How is this compound applied in orthogonal protection strategies for peptide chemistry?

Advanced Research Question
The Boc group provides acid-labile protection, orthogonal to base-labile groups (e.g., Fmoc). Applications include:

  • Solid-Phase Synthesis : Boc deprotection with TFA (trifluoroacetic acid) while retaining ethylated imidazole stability .
  • Selective Deprotection : Sequential removal of Boc (TFA) and ethyl (H₂/Pd) groups enables site-specific functionalization .

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